Cyclopropylidenemethanesulfonyl fluoride
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Overview
Description
Cyclopropylidenemethanesulfonyl fluoride is an organosulfur compound with the molecular formula C₄H₅FO₂S This compound is characterized by the presence of a cyclopropylidene group attached to a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylidenemethanesulfonyl fluoride can be synthesized through a variety of methods. One common approach involves the reaction of cyclopropylidene with methanesulfonyl fluoride under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylidenemethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
Scientific Research Applications
Cyclopropylidenemethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is utilized in the study of enzyme inhibition, as it can covalently modify active site residues in enzymes.
Medicine: this compound is investigated for its potential as a pharmaceutical intermediate and as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropylidenemethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: Similar in structure but lacks the cyclopropylidene group.
Cyclopropylsulfonyl fluoride: Contains a cyclopropyl group but differs in the positioning of the sulfonyl fluoride moiety.
Cyclopropylidenemethanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.
Uniqueness
Cyclopropylidenemethanesulfonyl fluoride is unique due to the presence of both the cyclopropylidene and sulfonyl fluoride groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring selective covalent modification of biomolecules .
Properties
IUPAC Name |
cyclopropylidenemethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDPHLCMMAHZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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